BenchChemオンラインストアへようこそ!

Cefotaxime

antimicrobial susceptibility minimum inhibitory concentration Neisseria gonorrhoeae

Cefotaxime (CAS 63527-52-6) is a third-generation cephalosporin antibiotic characterized by a methoxyimino group in the C-7 side chain, which confers enhanced β-lactamase stability compared to earlier cephalosporin generations. As a broad-spectrum β-lactam agent, it exhibits potent bactericidal activity primarily against aerobic Gram-negative bacilli, including Enterobacteriaceae, and maintains clinically useful activity against many Gram-positive cocci (excluding methicillin-resistant Staphylococcus aureus and enterococci).

Molecular Formula C16H17N5O7S2
Molecular Weight 455.5 g/mol
CAS No. 63527-52-6
Cat. No. B1668864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxime
CAS63527-52-6
SynonymsBenaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin
Molecular FormulaC16H17N5O7S2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1
InChIKeyGPRBEKHLDVQUJE-QSWIMTSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
1.46e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefotaxime (CAS 63527-52-6) Procurement Guide: Third-Generation Cephalosporin Baseline Characteristics


Cefotaxime (CAS 63527-52-6) is a third-generation cephalosporin antibiotic characterized by a methoxyimino group in the C-7 side chain, which confers enhanced β-lactamase stability compared to earlier cephalosporin generations. As a broad-spectrum β-lactam agent, it exhibits potent bactericidal activity primarily against aerobic Gram-negative bacilli, including Enterobacteriaceae, and maintains clinically useful activity against many Gram-positive cocci (excluding methicillin-resistant Staphylococcus aureus and enterococci) [1]. Cefotaxime is distinguished by its metabolic conversion to desacetyl-cefotaxime, an active metabolite that contributes synergistically to its overall antimicrobial effect and extends its duration of action [2]. The compound is supplied as cefotaxime sodium for parenteral administration and is widely used in both clinical and veterinary medicine for the treatment of serious infections including sepsis, meningitis, pneumonia, and complicated urinary tract infections [3].

Cefotaxime vs. Other Third-Generation Cephalosporins: Why Substitution Is Not Straightforward


Third-generation cephalosporins are not interchangeable despite their shared classification and partially overlapping antibacterial spectra. Cefotaxime differs from close analogs such as ceftriaxone and ceftazidime in critical pharmacokinetic parameters including protein binding (approximately 25-40% vs. 95% for ceftriaxone) and metabolic fate (cefotaxime is partially converted to the active metabolite desacetyl-cefotaxime, whereas ceftriaxone undergoes no such biotransformation) [1]. These differences translate into divergent dosing requirements, tissue distribution profiles, and safety considerations (e.g., ceftriaxone-associated biliary pseudolithiasis risk vs. cefotaxime-associated coagulopathy risk) [2]. Furthermore, organism-specific potency varies meaningfully across the class: cefotaxime demonstrates superior MIC values against Neisseria gonorrhoeae and Enterobacteriaceae compared to ceftriaxone and cefuroxime, while ceftazidime remains the preferred agent specifically for Pseudomonas aeruginosa coverage [3]. Procurement decisions based solely on in-class assumptions without examining these quantifiable differences may result in suboptimal therapeutic outcomes, increased resistance selection pressure, or avoidable adverse events.

Cefotaxime Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


Superior Potency Against Neisseria gonorrhoeae: MIC Comparison with Ceftriaxone, Ceftazidime, and Cefuroxime

In a direct head-to-head in vitro comparison of multiple cephalosporins against Neisseria gonorrhoeae clinical isolates, including penicillinase-producing strains, cefotaxime demonstrated the lowest minimum inhibitory concentration (MIC) among all tested compounds, reaching as low as 0.002 mg/L. This potency exceeded that of ceftriaxone (4 mg/L), ceftazidime, moxalactam, and cefoperazone, which were all reported to be approximately as active as cefuroxime against this organism [1].

antimicrobial susceptibility minimum inhibitory concentration Neisseria gonorrhoeae

Enterobacteriaceae Potency Advantage: 50-100 Fold Greater Activity than Cefuroxime and Cefoxitin

In a comparative study of eight β-lactamase-stable cephalosporins tested against β-lactamase-producing Gram-negative bacilli, cefotaxime was among the most active compounds against Enterobacteriaceae. Quantitatively, cefotaxime (along with SCE-1365, moxalactam, and ceftazidime) demonstrated approximately 50 to 100 times greater in vitro activity than cefoxitin and cefuroxime, and approximately 20 times greater activity than cefoperazone [1]. This potency advantage was also confirmed in a multicenter UK study where cefotaxime was identified as the most active cephalosporin against Enterobacteriaceae among cefotaxime, cefuroxime, and ceftazidime [2].

Enterobacteriaceae cephalosporin potency β-lactamase stability

Protein Binding Differential: 25-40% vs. 95% for Ceftriaxone Enabling Higher Free Drug Fraction

Cefotaxime exhibits markedly lower serum protein binding (approximately 25-40%) compared to ceftriaxone, which demonstrates approximately 95% protein binding [1]. This difference means that at equivalent total plasma concentrations, cefotaxime provides a substantially higher proportion of free, pharmacologically active drug available for tissue penetration and antimicrobial activity. In hypoalbuminemic patients, the free fraction of both drugs increases, but the clinical implications are more pronounced for highly bound agents like ceftriaxone [2].

pharmacokinetics protein binding therapeutic drug monitoring

Active Metabolite Contribution: Desacetyl-Cefotaxime Synergistic Activity and Extended Duration

Cefotaxime is partially metabolized in vivo to desacetyl-cefotaxime, an active metabolite that retains antimicrobial activity and contributes to the overall therapeutic effect. In a comparative pharmacokinetic study, desacetyl-cefotaxime reached mean maximal concentrations of 16.6 ± 10.5 mg/L 5 minutes after intravenous administration of 1 g cefotaxime, and the metabolite exceeded the serum concentration of the parent compound after 1-2 hours [1]. The combination of cefotaxime and desacetyl-cefotaxime (1:1 ratio) has been evaluated against Bacteroides fragilis and demonstrates additive or synergistic activity that exceeds the activity of cefotaxime alone [2].

metabolism desacetyl-cefotaxime synergy

Clinical Bacteriologic Response Superiority: 55% vs. 42% in ICU Patients with Susceptible Infections

In a randomized controlled study comparing cefotaxime (2 g twice daily) versus ceftriaxone (2 g once daily) in intensive care unit patients with susceptible infections, bacteriologic response rates favored cefotaxime. At the end of treatment, 55% of patients in the cefotaxime group demonstrated bacteriologic eradication or improvement, compared to 42% in the ceftriaxone group [1]. Clinical cure or improvement rates were comparable between groups (67% for both), indicating that the bacteriologic advantage did not necessarily translate to superior clinical outcomes in this study population but nonetheless represents a measurable differential in microbiologic efficacy [2].

clinical efficacy bacteriologic response intensive care

Urinary Excretion Pattern: 53.3% vs. 25.1% for Cefoperazone Indicating Different Elimination Pathways

In a crossover randomized pharmacokinetic study comparing 1 g intravenous doses of cefotaxime, cefoperazone, and moxalactam in healthy volunteers, significant differences in urinary excretion were observed. Cefotaxime demonstrated 53.3 ± 8.1% urinary recovery of microbiologically active drug within 24 hours, compared to only 25.1 ± 8% for cefoperazone and 61.0 ± 9.2% for moxalactam [1]. When measured by HPLC (including both parent drug and active metabolite), total cefotaxime urinary recovery reached 89.6 ± 11.4%, with 60.6 ± 7.7% as unchanged cefotaxime and 29.1 ± 7.0% as desacetyl-cefotaxime [1].

renal excretion pharmacokinetics dose adjustment

Cefotaxime Optimal Application Scenarios: Evidence-Based Indications for Procurement and Use


Empirical Treatment of Serious Enterobacteriaceae Infections Including Sepsis

Based on the 50-100 fold potency advantage over cefuroxime and cefoxitin against β-lactamase-producing Enterobacteriaceae [1], combined with cefotaxime's low protein binding (25-40%) that ensures high free drug concentrations [2], cefotaxime is particularly well-suited for empirical therapy of severe infections where Enterobacteriaceae are likely pathogens. The active metabolite desacetyl-cefotaxime provides extended coverage and synergistic activity , supporting its use in critically ill patients where rapid and sustained bactericidal activity is essential. Clinical data showing 55% bacteriologic response in ICU patients further supports this application.

Confirmed or Suspected Gonococcal Infections Including Penicillinase-Producing Strains

Cefotaxime's extraordinary potency against Neisseria gonorrhoeae, with MIC values as low as 0.002 mg/L [1], makes it a preferred cephalosporin for gonococcal infections, including those caused by penicillinase-producing strains. This MIC value is 2000-fold lower than ceftriaxone's MIC of 4 mg/L in the same study, indicating superior in vitro activity. This application is particularly relevant in settings with high prevalence of resistant N. gonorrhoeae or when rapid microbiologic eradication is required to prevent complications or transmission.

Complicated Urinary Tract Infections Requiring High Renal Drug Concentrations

Cefotaxime's 53.3% urinary excretion of active drug within 24 hours [1] is substantially higher than cefoperazone's 25.1% urinary recovery, making cefotaxime a rational choice for complicated urinary tract infections where high local drug concentrations in the urinary tract are desirable. The dual excretion of both parent drug and active metabolite ensures sustained antimicrobial activity throughout the dosing interval, supporting its use in pyelonephritis and other upper urinary tract infections.

Pediatric and Neonatal Serious Bacterial Infections

Cefotaxime's lower protein binding (25-40%) compared to ceftriaxone (95%) [1] is particularly advantageous in pediatric and neonatal populations where hypoalbuminemia is common and highly protein-bound drugs may exhibit unpredictable pharmacokinetics. Additionally, cefotaxime avoids the risk of ceftriaxone-associated biliary pseudolithiasis [2], which is of particular concern in children. The drug's established safety profile and extensive clinical experience in neonatal sepsis and meningitis support its preferential selection in these vulnerable populations.

Quote Request

Request a Quote for Cefotaxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.